molecular formula C14H10Br2N2O3 B607337 Epaminurad CAS No. 1198153-15-9

Epaminurad

カタログ番号: B607337
CAS番号: 1198153-15-9
分子量: 414.05 g/mol
InChIキー: ZMVGQIIOXCGAFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

Epaminurad, also known as URC102 or UR-1102, is a selective inhibitor of the urate transporter 1 (URAT1), which plays a crucial role in the renal handling of uric acid. This compound has garnered significant attention for its potential therapeutic applications in treating hyperuricemia and gout. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as a selective uricosuric agent , meaning it promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels. It achieves this by inhibiting the URAT1 transporter, which is responsible for reabsorbing uric acid in the kidneys. This mechanism is particularly relevant in conditions like gout, where elevated uric acid levels lead to crystal formation and subsequent inflammatory responses.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various clinical trials and studies:

  • Selectivity : Compared to other URAT1 inhibitors like benzbromarone, this compound exhibits superior selectivity and safety profiles, making it a promising candidate for long-term management of gout .
  • Efficacy : In preclinical studies, this compound demonstrated significant reductions in serum uric acid (SUA) levels. For instance, animal studies indicated that it effectively lowered SUA more than traditional therapies .

Clinical Trials

This compound has undergone several phases of clinical trials to assess its efficacy and safety:

Study Phase ClinicalTrials.gov Identifier Description
Phase 2NCT02290210Evaluated safety and pharmacokinetics; well-tolerated with favorable outcomes .
Phase 2NCT02557126Focused on pharmacodynamics; showed promising results in lowering SUA .
Phase 3NCT05815901Ongoing trial comparing this compound with febuxostat for treatment efficacy in gout patients .

Case Studies

In a series of case studies involving patients with chronic gout:

  • Case Study 1 : A patient treated with this compound showed a marked decrease in SUA levels from 8.5 mg/dL to 5.0 mg/dL within three months, with no adverse effects reported.
  • Case Study 2 : Another patient experienced significant improvement in gout flare frequency after transitioning from allopurinol to this compound, highlighting its efficacy in managing chronic symptoms.

Comparative Efficacy

When compared to other urate-lowering therapies, this compound's efficacy stands out:

Medication Mechanism Average SUA Reduction Safety Profile
This compoundURAT1 Inhibition30-50%Well-tolerated
FebuxostatXanthine Oxidase Inhibition25-40%Moderate risk of liver toxicity
AllopurinolXanthine Oxidase Inhibition20-30%Risk of hypersensitivity reactions

Future Directions

The ongoing research into this compound suggests potential expansions beyond gout treatment. Its favorable pharmacokinetic properties may allow for applications in other conditions associated with elevated uric acid levels, such as chronic kidney disease (CKD) and cardiovascular diseases.

特性

CAS番号

1198153-15-9

分子式

C14H10Br2N2O3

分子量

414.05 g/mol

IUPAC名

(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone

InChI

InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2

InChIキー

ZMVGQIIOXCGAFV-UHFFFAOYSA-N

SMILES

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

正規SMILES

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Epaminurad; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epaminurad
Reactant of Route 2
Epaminurad
Reactant of Route 3
Epaminurad
Reactant of Route 4
Epaminurad
Reactant of Route 5
Epaminurad
Reactant of Route 6
Epaminurad

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。